3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-methoxy-N-(4-methylenecyclohexyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a methoxy group, a methylenecyclohexyl group, and a biphenyl carboxamide moiety
Preparation Methods
The synthesis of 3’-methoxy-N-(4-methylenecyclohexyl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 3’-methoxy-N-(4-methylenecyclohexyl)-[1,1’-biphenyl]-4-carboxamide .
Chemical Reactions Analysis
3’-methoxy-N-(4-methylenecyclohexyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has potential applications in studying cellular processes and interactions due to its unique structural features. In medicine, it may be explored for its potential therapeutic properties, although specific applications are still under investigation. Industrially, it can be used in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 3’-methoxy-N-(4-methylenecyclohexyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The methoxy group and the biphenyl moiety play crucial roles in its binding affinity and specificity towards these targets. The exact molecular pathways involved are still being studied, but it is believed that the compound can modulate various biochemical processes through its interactions with enzymes and receptors .
Comparison with Similar Compounds
When compared to similar compounds, 3’-methoxy-N-(4-methylenecyclohexyl)-[1,1’-biphenyl]-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include 5,5′′-bis (4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene and 4′,4′′′-([2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis([1,1′-biphenyl]-4-carbonitrile), which also feature biphenyl structures but differ in their substituents and overall chemical properties . The presence of the methylenecyclohexyl group in 3’-methoxy-N-(4-methylenecyclohexyl)-[1,1’-biphenyl]-4-carboxamide adds to its uniqueness and potential for diverse applications.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-N-(4-methylidenecyclohexyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-15-6-12-19(13-7-15)22-21(23)17-10-8-16(9-11-17)18-4-3-5-20(14-18)24-2/h3-5,8-11,14,19H,1,6-7,12-13H2,2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPNWAIMGCIYRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NC3CCC(=C)CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.